Methyl 3-aminocrotonate

Description

Nomenclature and Chemical Identity in Scholarly Contexts

In scientific literature and chemical databases, Methyl 3-aminocrotonate is identified by several names and structural codes to ensure clarity and precision.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to avoid ambiguity. In addition to its IUPAC name, several synonyms are commonly used in commercial and research contexts.

The primary IUPAC name for this compound is methyl (2Z)-3-aminobut-2-enoate . nih.gov However, some sources may also refer to it as methyl (2E)-3-aminobut-2-enoate. fishersci.cathermofisher.com

Common synonyms for this compound include:

3-Amino-2-butenoic Acid Methyl Ester tcichemicals.com

3-Aminocrotonic Acid Methyl Ester nih.govtcichemicals.com

Methyl 3-amino-2-butenoate nih.govtcichemicals.com

Methyl beta-aminocrotonate nih.gov

Table 1: IUPAC and Synonymous Designations

| Designation Type | Name |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate |

| Synonym | 3-Amino-2-butenoic Acid Methyl Ester |

| Synonym | 3-Aminocrotonic Acid Methyl Ester |

| Synonym | Methyl 3-amino-2-butenoate |

| Synonym | Methyl beta-aminocrotonate |

The chemical identity of this compound is fundamentally defined by its molecular formula and the spatial arrangement of its atoms.

The molecular formula for this compound is C5H9NO2 . nih.gov This indicates that each molecule is composed of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of the compound is approximately 115.13 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

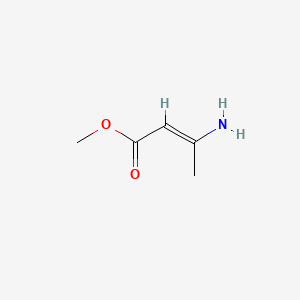

Structurally, it is an ester of 3-aminocrotonic acid and methanol. The molecule features a four-carbon chain with a double bond between the second and third carbon atoms (a crotonate structure). An amino group (-NH2) is attached to the third carbon, and a methyl ester group (-COOCH3) is at the first carbon. glindiachemicals.com The presence of the amino group and the α,β-unsaturated carbonyl functionality in a conjugated system is key to its chemical reactivity. glindiachemicals.com

Table 2: Molecular Information

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Linear Formula | CH3C(NH2)=CHCOOCH3 |

| InChI Key | XKORCTIIRYKLLG-ARJAWSKDSA-N |

| SMILES | C/C(=C/C(=O)OC)/N |

Historical Perspectives on Early Synthetic Approaches

The synthesis of this compound has been documented for over a century, with early methods laying the groundwork for more refined industrial processes used today.

One of the earliest documented syntheses of this compound was reported by M. Conrad and W. Epstein in 1887. google.com This method involved the reaction of methyl acetoacetate (B1235776) with ammonia (B1221849). google.comchemicalbook.com

The original procedure developed by Conrad and Epstein utilized the reaction of methyl acetoacetate with gaseous ammonia in an ethereal solution. google.com Ammonium (B1175870) nitrate (B79036) was employed as a catalyst in this process. google.com After the introduction of ammonia gas, the reaction mixture was left to stand in a sealed container for two days. google.com

Following the two-day reaction period, the ether solvent was evaporated, resulting in a crude product with a reported yield of 71%. google.com The purification of the final product was achieved through recrystallization. google.com It was noted that after sublimation, the purified this compound had a melting point of 85°C. google.comgoogle.com

Evolution of Synthetic Methodologies: A Historical Review

The emergence of this compound as a key synthetic intermediate dates back to the mid-20th century, driven by the increasing demand for versatile building blocks in organic synthesis. justdial.com Early methods for its preparation have been refined over time to improve yield, purity, and industrial scalability.

A foundational and widely utilized method for synthesizing β-enamino esters like this compound is the condensation reaction of β-keto esters with ammonia. Specifically, the reaction of methyl acetoacetate with aqueous ammonia is a common route. chemicalbook.comresearchgate.net This process involves the nucleophilic addition of ammonia to the ketone's carbonyl group, which is then followed by dehydration to yield the enamine.

Patented improvements to this process highlight the evolution of its synthesis. One such refinement involves reacting methyl acetoacetate with ammonia in the presence of water at a controlled temperature range of 35–70°C. google.comgoogle.com This method was developed to produce high-purity this compound without by-products like acetoacetamide, which is crucial for its subsequent use in pharmaceutical synthesis. google.com This aqueous-based method also avoids the use of hazardous organic solvents, making it more suitable for industrial-scale production. google.com

Significance and Role as a Key Intermediate in Organic Synthesis

This compound is widely recognized as a key intermediate in organic synthesis due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic β-carbon. glindiachemicals.comchemimpex.com This dual reactivity allows it to participate in a wide range of chemical transformations, making it an indispensable tool for chemists. chemimpex.com

Its importance is particularly pronounced in the pharmaceutical and agrochemical industries. glindiachemicals.comchemimpex.com In pharmaceuticals, it is a fundamental precursor for various bioactive molecules, including beta-lactam antibiotics and antiviral agents. glindiachemicals.com A notable application is in the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds known for their activity as calcium channel blockers used in treating cardiovascular diseases. sigmaaldrich.comchemicalbook.com In agrochemicals, its versatile reactivity is harnessed to produce herbicides, insecticides, and fungicides. glindiachemicals.comchemimpex.com

Foundation for Complex Molecular Architectures

The structure of this compound serves as an ideal starting point for constructing more intricate and complex molecules. glindiachemicals.comchemimpex.com Its ability to act as a building block is exemplified in the Hantzsch pyridine (B92270) synthesis, where it reacts with an aldehyde and another β-ketoester to form 1,4-dihydropyridine rings. researchgate.net These dihydropyridine (B1217469) structures are central to many pharmaceutical compounds. sigmaaldrich.com

Furthermore, this compound has been incorporated into peptides. Research has shown its use in the synthesis of α,β-hybrid peptides, where its specific geometry influences the resulting conformation of the peptide chain. thesciencein.org In one study, its inclusion led to a turn-like conformation, with the peptide molecules self-assembling into a supramolecular twisted sheet-like structure. thesciencein.org It also participates in cyclization reactions, such as the [3+3] cyclization with 2-acyl-1,4-naphthoquinones to form 1,2-dihydrobenzisoquinolinequinones.

Versatility in Diverse Synthetic Pathways

The versatility of this compound stems from the multiple reaction pathways it can undergo. glindiachemicals.comjustdial.com Its conjugated system allows it to act as a C,N-ambident nucleophile, reacting with various electrophiles. This enables it to participate in a range of transformations:

Michael Addition: The compound can undergo 1,4-addition reactions with conjugated enones.

Cyclization and Condensation Reactions: It is a key component in various condensation and cyclization reactions to form heterocyclic compounds. glindiachemicals.com

Substitution Reactions: The amino group can undergo nucleophilic substitution. For instance, it reacts with benzene (B151609) derivatives to form substituted enamine derivatives of crotonic acid. chemicalbook.com

Oxidation and Reduction: The compound can be oxidized to form oxo derivatives or reduced to create saturated amines.

Cascade Reactions: It has been shown to undergo a waste-free solid-state cascade reaction with crystalline ninhydrin (B49086), demonstrating its utility in efficient and environmentally friendly synthesis. sigmaaldrich.comsigmaaldrich.com

This wide spectrum of reactivity, combined with its role in building complex molecular frameworks, solidifies the status of this compound as a cornerstone intermediate in modern organic synthesis. glindiachemicals.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-39-1, 80012-11-9, 21731-17-9 | |

| Record name | Methyl 3-amino-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-2-butenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-BUTENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWO4Y3WLG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes for Methyl 3-Aminocrotonate

The most common and industrially significant method for preparing this compound is the direct ammonolysis of methyl acetoacetate (B1235776). google.com This process involves the reaction of the β-ketoester with ammonia (B1221849). google.comchemicalbook.com The resulting product is valuable for the synthesis of dihydropyridine-type calcium channel blockers. chemicalbook.com

Utilizing water as a reaction medium offers significant advantages, including improved safety and reduced environmental impact. google.comgoogle.com The reaction is typically performed by reacting methyl acetoacetate with aqueous ammonia. google.comresearchgate.net Patents describe using 0.05 to 3.0 molar equivalents of water per mole of methyl acetoacetate. google.comgoogle.com The use of aqueous media can lead to a good yield of this compound that is free of by-products. google.com In one specific laboratory method, 25% aqueous ammonia was used to achieve the synthesis. researchgate.net This approach, which avoids organic solvents, simplifies downstream processing and reduces costs.

Table 1: Reaction Parameters for Ammonolysis in Aqueous Media

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Ammonia Source | Aqueous Ammonia / Gaseous Ammonia | google.com, google.com |

| Molar Ratio (Ammonia:Methyl Acetoacetate) | 1.5:1 to 4.0:1 | sihaulichemicals.co.in, google.com |

| Molar Ratio (Water:Methyl Acetoacetate) | 0.05:1 to 3.0:1 | sihaulichemicals.co.in, google.com |

Temperature control is a critical factor in the synthesis of this compound, directly impacting reaction rate and product yield. The established temperature range for the reaction in an aqueous medium is between 35°C and 70°C. google.comgoogle.comgoogle.comsihaulichemicals.co.in

Research has shown a direct correlation between temperature and yield within specific parameters. For instance, in a continuous flow process, increasing the reaction temperature from 20°C to 50°C resulted in an increase in product yield from 73% to a near-quantitative 100%. googleapis.com More specific temperature conditions are recommended based on the form of ammonia used; a range of 40-45°C is preferable when using ammonium (B1175870) hydroxide, while saturating the reaction mixture with ammonia gas is optimally performed at 55-65°C. google.com Maintaining the temperature in the 55-65°C range can significantly accelerate the reaction, reducing completion time to just 2 hours.

The following table illustrates the effect of temperature on yield in a continuous flow reactor system.

Table 2: Influence of Temperature on this compound Yield

| Temperature (°C) | Reaction Time (min) | Yield (%) | Reactor Type |

|---|---|---|---|

| 30 | ~50 | ~70 | Continuous Flow |

| 40 | ~30 | ~80 | Continuous Flow |

| 50 | ~20 | ~90 | Continuous Flow |

Data derived from graphical representations in scientific literature. researchgate.net

The synthesis of this compound by reacting methyl acetoacetate with ammonia in the presence of water is considered a solvent-free process. google.com This method is highly advantageous for industrial-scale production as it eliminates the need for organic solvents, which simplifies the process, reduces costs, and minimizes environmental impact. google.comgoogle.com The product obtained from this process is typically high in purity and free from side products, often requiring only washing with water and drying. This streamlined procedure avoids resource-intensive purification steps like distillation. The reaction is rapidly advanced and the utilization efficiency of manufacturing apparatus is high, making it an economically viable method for large-scale synthesis. google.com Continuous flow reactors have also been successfully employed, sometimes without any solvent, further demonstrating the robustness and scalability of this synthetic route. googleapis.com

An alternative established route for synthesizing β-enamino esters involves the use of ammonium carbamate (B1207046) as the ammonia source. This method has been shown to be highly effective for producing this compound.

Advanced Synthetic Methodologies

Continuous Flow Systems for Production

Continuous flow synthesis has been demonstrated as a highly efficient method for producing this compound. researchgate.net This approach offers significant advantages over traditional batch processing, including improved heat and mass transfer, which can lead to higher yields and purity. researchgate.net In one study, a continuous flow system for the synthesis of this compound achieved a 94% yield with operating costs that were 47% lower than conventional batch methods. The use of tubular reactors in continuous flow systems helps to overcome limitations associated with scaling up, making it a viable technology for pilot and commercial-scale production. researchgate.net The process can be run without an external solvent, further enhancing its green credentials. researchgate.net

Batch Processing for Mid-scale Production

For mid-scale production, typically in the range of 1,000 to 5,000 metric tons per year, aqueous batch processing remains an optimal choice due to its moderate capital intensity. The reaction of methyl acetoacetate with ammonia in the presence of water at temperatures between 35-70°C can produce high-purity this compound without the need for organic solvents, making the process industrially scalable. google.comgoogle.comgoogle.com The simplicity of the procedure, where the product can often be isolated by filtration, washing with water, and drying, contributes to its cost-effectiveness for this production scale. google.comgoogle.com

Gas-Phase Methods and Infrastructure Considerations

The study of gas-phase chemical reactions is crucial for understanding reaction dynamics, kinetics, and thermodynamics. ukri.organl.gov While specific details on the gas-phase synthesis of this compound are not extensively documented in the provided results, the fundamental principles of gas-phase chemistry are relevant for developing such processes. This would involve understanding the elementary reactions, energy transfer processes, and coupled kinetics. anl.gov

The infrastructure for gas-phase reactions typically includes specialized reactors, systems for precise control of temperature and pressure, and advanced analytical techniques for monitoring the reaction in real-time. anl.govdtic.mil Theoretical modeling and computational chemistry play a significant role in designing and optimizing gas-phase syntheses by predicting reaction pathways and energetics. anl.govdtic.mil The development of a gas-phase method for this compound production would require a deep understanding of its chemical dynamics and significant investment in appropriate infrastructure. anl.gov

| Methodology | Scale | Key Advantages | Reported Yield | Reference |

|---|---|---|---|---|

| Continuous Flow | Pilot to Commercial | Lower operating cost, high throughput, enhanced safety | 94% | researchgate.net |

| Aqueous Batch | Mid-scale (1,000-5,000 t/yr) | Moderate capital intensity, solvent-free potential | High Purity | google.com |

| Gas-Phase | Research/Specialized | Fundamental understanding of reaction dynamics | N/A | ukri.organl.gov |

Influence of Reaction Conditions on Product Purity and Yield

The synthesis of this compound, a crucial intermediate in the pharmaceutical industry, is significantly influenced by various reaction parameters that dictate the final product's purity and yield. google.com A common and efficient method for its preparation is the reaction of methyl acetoacetate with ammonia. google.com

Several factors, including temperature, solvent, and the molar ratio of reactants, have been systematically studied to optimize the synthesis. For instance, reacting methyl acetoacetate with ammonia in water at temperatures between 35 and 70°C has been shown to produce high-purity this compound without the need for organic solvents, making the process industrially scalable. google.com One patented method specifies a temperature range of 40 to 70°C, highlighting that this process yields a product free of significant by-products like acetoacetamide. google.com The purity of the final product is a critical requirement, as contaminants can lead to undesirable side reactions in subsequent synthetic steps. google.com

Continuous flow synthesis has also been explored as a method to improve efficiency. In one study, mixing methyl acetoacetate with a 25% aqueous ammonia solution at room temperature with varying reactant ratios demonstrated that increasing the ammonia to methyl acetoacetate ratio from 1:1 to 3:1 decreased the reaction time and increased the yield. googleapis.com However, increasing the reaction temperature from 25°C to 50°C in a batch process led to a decrease in yield. googleapis.com The use of a catalyst, such as acetic acid, can reduce the reaction time. googleapis.com

Alternative synthetic routes have been developed to further enhance yield and purity. One novel method involves the reaction of methyl acetoacetate with ammonium carbamate under reflux, achieving a 95.43% yield. Another approach utilizes ionic liquids, such as n-butyl pyridinium (B92312) tetrafluoroborate, which can lead to yields as high as 96% and allows for solvent recycling. The choice of catalyst and solvent system is crucial in minimizing side reactions. For example, using TMSCl in dry THF can reduce moisture-induced degradation during certain reactions.

The table below summarizes the impact of different reaction conditions on the yield of this compound.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference(s) |

| Methyl acetoacetate | Ammonia | Water | None | 35-70 | High Purity | google.com |

| Methyl acetoacetate | Ammonium Carbamate | Not specified | None | Reflux | 95.43 | |

| Methyl acetoacetate | Ammonia | n-butyl pyridinium tetrafluoroborate | None | Not specified | 96 | |

| Methyl acetoacetate | Aqueous Ammonia (25%) | Isopropanol | None | Room Temp | 59-86 | googleapis.com |

| Methyl acetoacetate | Aqueous Ammonia (25%) | None | Acetic Acid | 50 | 52 | googleapis.com |

| Aniline | Methyl acetoacetate | Toluene | H6P2W18O62·24H2O | 110 | Very Good | researchgate.net |

| Aniline | Methyl acetoacetate | None | H6P2W18O62·24H2O | 80 | Very Good | researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

The acylation of this compound is a key reaction that demonstrates the compound's ambident nucleophilic nature, possessing both a nucleophilic nitrogen and a nucleophilic α-carbon. niscair.res.in This dual reactivity allows for either N-acylation to form enamides or C-acylation to form enaminones. niscair.res.in The control of regioselectivity and stereoselectivity in these reactions is of significant synthetic importance.

The outcome of the acylation of this compound, whether it proceeds via N- or C-acylation, is highly dependent on the specific reagents and conditions employed. niscair.res.in Research has shown a strong preference for either N- or C-selectivity based on the choice of the acylating agent (acid chloride) and the organic base used in the reaction. niscair.res.inniscpr.res.in

Generally, this compound tends to be a better precursor for the preparation of enamides (N-acylated products). niscair.res.inniscpr.res.in This preference for N-acylation is a notable characteristic of its reactivity profile. However, specific conditions can favor the formation of C-acylated products.

The nature of the acid chloride and the organic base are critical determinants of the regioselectivity in the acylation of this compound. niscair.res.inniscpr.res.in A systematic study on the acylation with various aliphatic and aromatic acid chlorides in the presence of either pyridine (B92270) or triethylamine (B128534) has provided significant insights into this selectivity. niscair.res.in

For example, the reaction with isobutyryl chloride in the presence of pyridine leads exclusively to the N-acylated product. niscpr.res.in In contrast, the use of dichloroacetyl chloride with pyridine results in the exclusive formation of the C-acylated product in high yield. niscpr.res.in This highlights the profound influence of the acid chloride structure on the reaction pathway.

The choice of the organic base is equally crucial. The use of pyridine as an added organic base has been found to provide excellent results in achieving regioselectivity. niscair.res.in In some cases, the use of triethylamine can lead to different outcomes or even the formation of by-products like acid anhydrides. niscair.res.in For instance, the reaction of amines with dichloroacetyl chloride in the presence of triethylamine typically favors N-acylation. niscpr.res.in This observation underscores the imperative role of the added organic base in controlling the N- versus C-site selectivity. niscair.res.inniscpr.res.in

Furthermore, acylation with α,β-unsaturated acid chlorides in the presence of triethylamine leads to the formation of 3,4-dihydropyridin-(2H)-one derivatives through an in situ niscpr.res.inniscpr.res.in sigmatropic rearrangement of the initially formed N-acylated intermediate. niscair.res.inniscpr.res.in Some acid chlorides, such as phenoxyacetyl chloride and 2,4-dichlorophenoxyacetyl chloride, can lead to a complex mixture of both N- and C-acylated products. niscair.res.inniscpr.res.in

The following table provides examples of the regioselectivity observed in the acylation of this compound under different conditions.

| Acid Chloride | Organic Base | Major Product Type | Reference(s) |

| Isobutyryl chloride | Pyridine | N-acylated | niscpr.res.in |

| Dichloroacetyl chloride | Pyridine | C-acylated | niscpr.res.in |

| α,β-Unsaturated acid chlorides | Triethylamine | 3,4-dihydropyridin-(2H)-one | niscair.res.inniscpr.res.in |

| Phenoxyacetyl chloride | Pyridine | Mixture of N- and C-acylated | niscair.res.inniscpr.res.in |

| 2,4-Dichlorophenoxyacetyl chloride | Pyridine | Mixture of N- and C-acylated | niscair.res.inniscpr.res.in |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Mechanisms and Reactivity Profiles

The reactivity of Methyl 3-aminocrotonate is largely dictated by the interplay of its functional groups. The presence of the amino group in conjugation with the carbonyl group of the ester creates a polarized system, influencing its behavior in chemical reactions.

Nucleophilic Character and Bond Formation

This compound characteristically acts as a nucleophile in a multitude of reactions, a property that is central to its synthetic utility. niscair.res.in The nitrogen atom of the amino group possesses a lone pair of electrons, which can be delocalized through the conjugated π-system of the molecule. This electron donation from the nitrogen atom increases the electron density of the double bond, particularly at the α-carbon (the carbon atom adjacent to the ester group), making it susceptible to attack by electrophiles.

This nucleophilic character is a key factor in the formation of new chemical bonds. For instance, in reactions with electrophilic reagents, the α-carbon of this compound can act as the nucleophilic center, leading to the formation of a new carbon-carbon bond. This reactivity is a cornerstone of its application in the synthesis of more complex molecules.

Role of the Amino Group in Reactivity

The amino group plays a pivotal role in directing the reactivity of this compound. niscair.res.in It not only enhances the nucleophilicity of the molecule but also influences the regioselectivity of its reactions. The ability of the amino group to donate its lone pair of electrons into the conjugated system is a determining factor in the compound's reaction pathways.

Furthermore, the amino group itself can act as a nucleophilic center, particularly in substitution reactions. This dual reactivity, with nucleophilic character at both the α-carbon and the nitrogen atom, makes this compound a versatile building block in organic synthesis. The specific reaction conditions and the nature of the electrophile often determine which site of the molecule will react.

Classes of Chemical Reactions

This compound is known to undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions highlight the compound's versatility and its importance as a synthetic intermediate.

Oxidation Reactions to Oxo Derivatives

This compound can be oxidized to form the corresponding oxo derivatives. niscair.res.in While specific details of the oxidation of this compound are not extensively documented in the readily available literature, the oxidation of enamines, in general, provides insight into this transformation. Enamines can be oxidized by various reagents to yield α,β-unsaturated carbonyl compounds or other oxidized products. The reaction mechanism typically involves the attack of an oxidizing agent on the electron-rich double bond of the enamine.

| Reaction Type | Reactant | Product | General Reagents |

| Oxidation | This compound | Oxo derivatives | Oxidizing agents |

Reduction Reactions to Saturated Amines

Reduction reactions of this compound can lead to the formation of saturated amines. niscair.res.in This transformation involves the reduction of the carbon-carbon double bond, resulting in the formation of methyl 3-aminobutanoate. The reduction of the enamine functionality can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium or platinum) or hydride reagents. The mechanism of catalytic hydrogenation involves the addition of hydrogen atoms across the double bond.

| Reaction Type | Reactant | Product | General Reagents |

| Reduction | This compound | Methyl 3-aminobutanoate | H₂/Metal Catalyst, Hydride reagents |

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions, particularly at the amino group. niscair.res.in These reactions involve the replacement of a hydrogen atom on the nitrogen with another group.

One notable example is the acylation of this compound with acid chlorides. In the presence of a base like pyridine (B92270) or triethylamine (B128534), this compound reacts with various aliphatic and aromatic acid chlorides to yield N-acylated products, also known as enamides. niscair.res.in The reaction demonstrates a strong preference for N-acylation, highlighting the nucleophilicity of the amino group. niscair.res.in

Another example of a nucleophilic substitution reaction is the reaction of this compound with benzene (B151609) to form an E-2-phenyliodonio tosylate. This alkenyl iodonium (B1229267) salt can then react with various nucleophiles to provide substituted enamine derivatives of crotonic acid. chemicalbook.com

| Reaction Type | Reactant | Electrophile | Product |

| N-Acylation | This compound | Acid Chlorides | N-Acyl-3-aminocrotonate |

| N-Alkylation | This compound | Alkyl Halides | N-Alkyl-3-aminocrotonate |

1,4-Addition Reactions with Conjugated Enones

This compound is capable of participating in 1,4-addition reactions, also known as conjugate additions, with conjugated enones. libretexts.org In these reactions, the nucleophilic character of the enamine, specifically the β-carbon, facilitates the attack on the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. libretexts.org This type of reaction is a powerful tool for the formation of new carbon-carbon bonds. masterorganicchemistry.com

The general mechanism involves the addition of the this compound to the enone, leading to the formation of an intermediate enolate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com The reactivity of the enamine allows it to act as a soft nucleophile, favoring the 1,4-addition over a direct 1,2-addition to the carbonyl group. libretexts.org

| Reactant A | Reactant B (Enone) | Reaction Type | Product |

| This compound | Generic α,β-unsaturated ketone | 1,4-Addition | 1,5-dicarbonyl compound |

Michael Addition Reactions

The Michael addition is a specific and widely recognized type of 1,4-conjugate addition, and this compound serves as a competent Michael donor. wikipedia.org Its reaction with various Michael acceptors, which are typically α,β-unsaturated compounds with electron-withdrawing groups, leads to the formation of a diverse range of molecular architectures. wikipedia.org

A notable example involves the reaction of this compound with 2-acyl-1,4-naphthoquinones. In this case, the initial Michael addition is followed by an intramolecular cyclization, resulting in a [3+3] cyclization to form 1,2-dihydrobenzisoquinolinequinones in good yields (63–72%). This demonstrates the utility of this compound in tandem reactions where a Michael addition initiates a subsequent ring-forming event.

| Michael Donor | Michael Acceptor | Reaction Type | Product Type | Yield (%) |

| This compound | 2-Acyl-1,4-naphthoquinones | Michael Addition/[3+3] Cyclization | 1,2-Dihydrobenzisoquinolinequinones | 63–72 |

Condensation Reactions

This compound is a valuable building block in various condensation reactions, owing to the presence of both a nucleophilic amino group and reactive α- and γ-carbon positions. glindiachemicals.com One of the most significant applications is in the Hantzsch pyridine synthesis and its modifications for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds with important pharmacological activities. sigmaaldrich.comresearchgate.net

In a typical modified Hantzsch synthesis, this compound is condensed with an aldehyde and another β-ketoester. researchgate.net For instance, the reaction of this compound with various substituted benzaldehydes and an N-substituted acetoacetamide in refluxing isopropyl alcohol leads to the formation of novel unsymmetrical 1,4-dihydropyridine (B1200194) derivatives. researchgate.net This condensation proceeds through a series of steps including Knoevenagel condensation, Michael addition, and a final cyclization and dehydration.

| Reactant A | Reactant B | Reactant C | Reaction Type | Product Class |

| This compound | Substituted Benzaldehyde | N-substituted acetoacetamide | Modified Hantzsch Condensation | 4-Aryl-1,4-dihydropyridines |

Cyclization Reactions

The structural features of this compound, particularly its bifunctional nature as a C,N-ambident nucleophile, make it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. glindiachemicals.com

As mentioned previously, its reaction with 2-acyl-1,4-naphthoquinones results in a [3+3] cyclization to yield 1,2-dihydrobenzisoquinolinequinones. Furthermore, its central role in the Hantzsch synthesis of 1,4-dihydropyridines is a prime example of its utility in constructing six-membered heterocyclic rings. sigmaaldrich.comresearchgate.net The reaction involves a cycloaddition process where the enamine moiety of this compound and a benzylidene intermediate, formed in situ from an aldehyde and a β-dicarbonyl compound, combine to form the dihydropyridine (B1217469) ring. google.com

Waste-Free Solid-State Cascade Reactions

In the realm of green chemistry, this compound has been shown to participate in waste-free solid-state cascade reactions. sigmaaldrich.comchemicalbook.com A specific example is its reaction with crystalline ninhydrin (B49086). sigmaaldrich.com Solid-state reactions are advantageous as they often proceed without the need for solvents, leading to a reduction in waste and potentially offering different selectivity compared to solution-phase reactions. The cascade nature of this reaction implies that a series of bond-forming events occur sequentially in a single operational step, enhancing the efficiency of the synthetic process.

Diazonium Coupling Reactions

This compound readily undergoes coupling reactions with aryldiazonium salts. cdnsciencepub.comcdnsciencepub.com This reaction, however, does not result in the formation of a stable triazene, which would be the product of N-coupling. cdnsciencepub.com Instead, the diazonium ion couples at the C2-vinylic carbon of the this compound. cdnsciencepub.comcdnsciencepub.com

Formation of Hydrazones

The product of the diazonium coupling reaction with this compound is a hydrazone. cdnsciencepub.comcdnsciencepub.com Specifically, methyl 2-arylhydrazono-3-oxobutanoates are formed in high yields. cdnsciencepub.com These hydrazones are characterized by the presence of an arylhydrazono group at the C2 position and a ketone at the C3 position of the butanoate chain. cdnsciencepub.com Spectroscopic analysis, including IR, ¹H NMR, and ¹³C NMR, confirms the hydrazone structure and indicates that in solution, these compounds can exist as a mixture of two isomeric forms due to intramolecular hydrogen bonding. cdnsciencepub.com

| Reactant A | Reactant B | Product | Key Transformation |

| This compound | Aryldiazonium salt | Methyl 2-arylhydrazono-3-oxobutanoate | C-C bond formation at C2, hydrolysis of amino group to keto group |

Mechanistic Insights into Coupling and Hydrolysis

This compound's reactivity is largely defined by its enamine structure, which features a nucleophilic α-carbon and a nucleophilic nitrogen atom, as well as an ester functional group. Mechanistic understanding of its coupling and hydrolysis reactions is crucial for its application in synthesis.

The formation of this compound from methyl acetoacetate (B1235776) and ammonia (B1221849) is itself a coupling reaction. google.com The mechanism involves the initial nucleophilic attack of ammonia on the keto-carbonyl group of methyl acetoacetate, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule (dehydration) to yield the final conjugated enamine product. The hydrolysis of this compound can be understood as the reverse of this process, where the addition of water across the C=C double bond, typically under acidic or basic conditions, would lead to the reformation of the hemiaminal, which then decomposes back to methyl acetoacetate and ammonia.

In other coupling reactions, this compound participates in waste-free solid-state cascade reactions with crystalline ninhydrin. chemicalbook.comsigmaaldrich.comsigmaaldrich.com While detailed mechanistic steps for this specific reaction are complex, they generally proceed through nucleophilic addition and condensation pathways characteristic of enamine chemistry.

Reaction with Specific Reagents and Products

The unique structure of this compound, with its conjugated system of an amino group, a double bond, and a carboxyl group, dictates its reactivity towards a variety of reagents. glindiachemicals.com

Specific studies detailing the reaction of this compound with hydrogen halides were not found in the surveyed literature. However, based on the general reactivity of enamines, the reaction would likely involve protonation. Enamines can be protonated at either the nitrogen atom or the α-carbon. Protonation at the α-carbon would form an iminium salt, which could be susceptible to further nucleophilic attack by the halide ion.

Organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds are potent nucleophiles but also very strong bases. libretexts.orglibretexts.org this compound possesses acidic protons on its primary amine (-NH2) group. Consequently, the primary reaction with a strong organometallic base would be an acid-base reaction. libretexts.orglibretexts.org The organometallic reagent would deprotonate the amine to form a metalated amine species and a hydrocarbon, consuming the reagent. This initial deprotonation would likely prevent any subsequent nucleophilic attack at the electrophilic ester carbonyl carbon. Therefore, the use of organometallic reagents as nucleophiles with this compound is limited without prior protection of the amine group.

Detailed research findings on the specific reaction of this compound with various oxidizing agents are not extensively covered in the available literature. Generally, the electron-rich double bond of enamines is susceptible to oxidation. Depending on the reagent used, potential reactions could include epoxidation of the double bond, oxidative cleavage, or other complex transformations.

This compound serves as a key precursor in the synthesis of heterocyclic compounds like isothiazoles. In a notable reaction, it reacts with 4,5-dichloro-1,2,3-dithiazolium chloride (also known as Appel's salt) at room temperature. rsc.org This reaction provides a high yield (78%) of methyl 5-cyano-3-methylisothiazole-4-carboxylate. rsc.org The proposed mechanism for the reaction of primary enamines with Appel's salt involves the formation of intermediate dithiazole ylidenes, which then rearrange to form the final isothiazole product. mdpi.com

The acylation of this compound with acid chlorides has been systematically studied and demonstrates important principles of regioselectivity (N-acylation vs. C-acylation). niscair.res.in As an enamine, it can react with electrophiles at either the nitrogen or the α-carbon. niscair.res.in The choice of base and the structure of the acid chloride are critical in determining the reaction outcome. niscair.res.in

When aliphatic acid chlorides (e.g., acetyl chloride, propionyl chloride) are used in the presence of pyridine, the reaction proceeds with high selectivity to yield (Z)-enamides (N-acylated products) in excellent yields. niscair.res.in However, the choice of base can shift this selectivity. Studies comparing this compound with 3-aminocrotononitrile have shown that this compound is a better precursor for enamides (N-acylation), whereas the nitrile variant is preferred for enaminones (C-acylation). niscair.res.in

Interestingly, when α,β-unsaturated acid chlorides are used in the presence of triethylamine, the reaction affords a 3,4-dihydropyridin-(2H)-one derivative. This occurs via a rsc.orgrsc.org sigmatropic rearrangement of the intermediate N-acylated enamide. niscair.res.in

| Acid Chloride | Base | Primary Product Type | Specific Product/Outcome | Reference |

|---|---|---|---|---|

| Aliphatic (e.g., Acetyl Chloride) | Pyridine | N-Acylation | (Z)-Enamide | niscair.res.in |

| Aliphatic (e.g., Propionyl Chloride) | Pyridine | N-Acylation | (Z)-Enamide | niscair.res.in |

| α,β-Unsaturated Acid Chloride | Triethylamine | N-Acylation followed by Rearrangement | 3,4-Dihydropyridin-(2H)-one | niscair.res.in |

Spectroscopic and Analytical Characterization for Research

Advanced Analytical Techniques for Compound Characterization

The precise structure of Methyl 3-aminocrotonate is confirmed through a combination of sophisticated spectroscopic and analytical methods. These techniques are essential for verifying the identity, purity, and isomeric form of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR spectroscopy is instrumental in determining the regiochemistry and placement of hydrogen atoms within the this compound molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.

The chemical structure, CH₃C(NH₂)=CHCOOCH₃, contains four distinct proton environments: the vinylic proton (-CH=), the ester methyl protons (-OCH₃), the methyl protons attached to the double bond (C-CH₃), and the amine protons (-NH₂). The observed chemical shifts confirm the enamine structure over its tautomeric imine form.

A broad signal for the two amine (NH₂) protons can also be observed, though its chemical shift can vary depending on concentration and solvent. The key signals in the ¹H NMR spectrum are consistently found at approximately 4.52 ppm for the vinylic proton, 3.64 ppm for the methoxy (B1213986) protons, and 1.90 ppm for the C-methyl protons chemicalbook.com. The distinct downfield shift of the vinylic proton is characteristic of its position in the conjugated system.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| =CH- | ~4.52 | Singlet |

| -OCH₃ | ~3.64 | Singlet |

| C-CH₃ | ~1.90 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides a definitive map of the carbon skeleton of this compound. The spectrum displays five distinct signals, corresponding to the five carbon atoms in the molecule, confirming the absence of molecular symmetry that would render any carbons chemically equivalent.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield. The two sp²-hybridized carbons of the C=C double bond appear in the intermediate region, with the carbon atom bonded to the nitrogen (C-N) being significantly more downfield than the one adjacent to the carbonyl group. The two methyl carbons (-OCH₃ and C-CH₃) are the most shielded and appear at the upfield end of the spectrum. This data is critical for confirming the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C=O (Ester) | ~170 |

| C-NH₂ | ~160 |

| =CH- | ~83 |

| -OCH₃ | ~50 |

| C-CH₃ | ~20 |

While specific 2D-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectral data for this compound are not widely published, the application of these techniques is crucial for unambiguous signal assignment and confirming isomerism.

DEPT experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons. For this compound, this would result in two positive signals for the two methyl carbons and one positive signal for the vinylic CH. Quaternary carbons, like the carbonyl carbon and the C-NH₂, would be absent. This helps to confirm the assignments made from the standard ¹³C NMR spectrum.

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establishes connectivity.

A COSY spectrum would show correlations between coupled protons. However, as the ¹H NMR spectrum of this compound shows mainly singlets, significant correlations would not be expected, confirming the lack of proton-proton coupling between the different groups.

An HSQC spectrum correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the vinylic proton signal (~4.52 ppm) to the vinylic carbon signal (~83 ppm), the methoxy proton signal (~3.64 ppm) to its corresponding carbon signal (~50 ppm), and the C-methyl proton signal (~1.90 ppm) to its carbon signal (~20 ppm). This provides definitive assignment of the protonated carbons.

These techniques are particularly vital for confirming the (Z)-isomer, which is the thermodynamically more stable form due to intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen.

X-ray diffraction (XRD) analysis of a single crystal of this compound provides unequivocal proof of its three-dimensional structure and stereochemistry. Research findings indicate that the compound crystallizes in the monoclinic system with the space group P2₁/n researchgate.net. The crystal structure confirms the planarity of the conjugated enamine system and reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the packing of molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 11.300(2) Å |

| b | 12.771(3) Å |

| c | 12.826(3) Å |

| β | 96.55(3)° |

| Volume (V) | 1839.0(6) ų |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₅H₉NO₂.

HRMS analysis provides a highly accurate mass-to-charge (m/z) value for the molecular ion peak [M]⁺ or a protonated species [M+H]⁺. The experimentally determined exact mass is compared with the theoretically calculated mass for the proposed formula. The calculated exact mass for C₅H₉NO₂ is 115.06333 Da. HRMS data showing a molecular ion peak at this precise m/z value confirms the molecular formula with high confidence, distinguishing it from other potential compounds with the same nominal mass nih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Calculated Exact Mass | 115.06333 Da |

| Observed Molecular Ion Peak (m/z) | Consistent with calculated mass |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule's structure, featuring a primary amine, an α,β-unsaturated ester, and alkene groups, gives rise to a characteristic IR spectrum. Analysis of the spectrum reveals specific absorption bands corresponding to the vibrational modes of these groups.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The presence of an α,β-unsaturated ester is confirmed by a strong absorption band from the carbonyl (C=O) stretch, which typically appears in the 1690-1715 cm⁻¹ range. This frequency is lower than that of a saturated ester due to the conjugation with the C=C double bond.

The carbon-carbon double bond (C=C) of the alkene group shows a stretching vibration in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations from the methyl and vinyl groups are observed around 2850-3000 cm⁻¹. The C-O stretching of the ester group contributes to the fingerprint region with strong bands typically found between 1100 and 1300 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Alkene | C=C Stretch | 1600 - 1650 | Medium to Weak |

| α,β-Unsaturated Ester | C=O Stretch | 1690 - 1715 | Strong |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Alkyl/Vinyl | C-H Stretch | 2850 - 3100 | Medium to Strong |

Analytical Studies for Impurity Detection

UltraPerformance Convergence Chromatography (UPC²)

UltraPerformance Convergence Chromatography (UPC²) has emerged as a valuable technique for the analysis of impurities in pharmaceutical ingredients, including the detection of this compound. This method utilizes compressed carbon dioxide as the primary mobile phase, offering an orthogonal separation technique to traditional liquid chromatography.

The use of UPC² is particularly advantageous for analyzing aqueous-sensitive compounds like this compound, which can exhibit poor stability in the aqueous solvents used in UPLC-MS systems. nih.gov Research has demonstrated that UPC² can provide high resolution and throughput, achieving short analysis times, such as 2.5 minutes for this compound. nih.gov A significant benefit of this approach is the ability to directly quantify the underivatized form of the compound, avoiding complex and potentially error-prone derivatization steps that are often required for gas chromatography (GC) analysis. nih.gov

Mass Spectrometry (MS) Detection (e.g., ACQUITY QDa)

When coupled with mass spectrometry (MS) detection, such as with an ACQUITY QDa detector, UPC² provides a highly selective and sensitive method for impurity analysis. nih.gov For this compound, which has a nominal molecular weight of 115 Da, MS detection can confirm its presence by identifying its protonated molecule. nih.gov In positive ion mode, the expected [M+H]⁺ ion is detected at an m/z (mass-to-charge ratio) of 116.1 Da. nih.gov This mass detection capability allows for confident identification and quantification of the impurity, even at trace levels within a large matrix of an active pharmaceutical ingredient (API). nih.gov

Considerations for Mutagenic Impurities

This compound is sometimes investigated as a potential mutagenic impurity, which are compounds that can modify DNA and potentially cause cancer. nih.gov Regulatory bodies, following guidelines such as the International Conference on Harmonisation's ICH M7, require strict control of such impurities in pharmaceutical products. nih.gov The acceptable limit for a mutagenic impurity is often set at the Threshold of Toxicological Concern (TTC), which is 1.5 µg per day based on a lifetime exposure. nih.gov

For a drug with a maximum daily dosage of 1 gram, this TTC translates to an impurity limit of just 1.5 ppm (parts per million). nih.gov This necessitates the development of highly sensitive and specific analytical methods, like UPC²-MS, to detect and quantify these impurities at levels significantly lower than those for general pharmaceutical impurities. nih.gov The ability to analyze these compounds directly without derivatization is crucial for method robustness and validation in a regulated environment. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling for Structure-Activity Relationship (SAR)

Molecular modeling is a cornerstone in the exploration of Structure-Activity Relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.gov For derivatives of Methyl 3-aminocrotonate, particularly the pharmacologically significant 1,4-dihydropyridines (DHPs), SAR studies are crucial for optimizing their therapeutic effects, such as calcium channel blocking activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structures of a series of compounds to their biological activities. nih.gov In the context of DHP-based calcium channel blockers synthesized using this compound, QSAR studies have been instrumental in identifying key structural features that govern their potency. researchgate.net These studies often involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Key molecular descriptors often considered in QSAR studies of DHP derivatives include:

Electronic Properties: Parameters such as charge distribution, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic aspects of drug-receptor interactions.

Steric Properties: Molecular weight, volume, and surface area are used to model the spatial requirements for a good fit within a biological target's binding site.

Hydrophobicity: The partition coefficient (log P) is a critical descriptor that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

By developing robust QSAR models, researchers can predict the biological activity of novel, unsynthesized DHP analogues, thereby prioritizing the synthesis of compounds with the highest potential efficacy. nih.gov

Computational Methods for Drug Candidate Design

Computational methods are integral to the rational design of drug candidates, enabling the efficient screening of virtual libraries and the optimization of lead compounds. biosynth.com this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with therapeutic potential, and computational techniques are employed to refine their design. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org For DHP derivatives of this compound, molecular docking studies are used to simulate their interaction with the L-type calcium channel, their primary biological target. nih.gov These simulations provide valuable information about the binding mode, key amino acid interactions, and the binding affinity of the drug candidates. The insights gained from docking studies can guide the modification of the DHP scaffold to enhance its binding affinity and selectivity. orientjchem.org

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. By aligning a set of active molecules and identifying their common features, a pharmacophore model can be generated. This model can then be used to screen large compound databases to identify new molecules that are likely to possess the desired activity.

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. biosynth.com By combining molecular docking, pharmacophore modeling, and QSAR, virtual screening can significantly accelerate the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally.

Table 1: Computational Methods in Drug Design for this compound Derivatives

| Computational Method | Application | Insights Gained |

|---|---|---|

| QSAR | Predict biological activity of novel analogues. | Identifies key molecular descriptors influencing activity. |

| Molecular Docking | Predict binding mode and affinity to a target receptor. | Elucidates key interactions and guides structural modifications. |

| Pharmacophore Modeling | Identify essential features for biological activity. | Facilitates the discovery of new chemical entities with similar activity. |

| Virtual Screening | Screen large compound libraries for potential hits. | Accelerates the initial phase of drug discovery. |

Theoretical Interpretations of Site Selectivity

The reactivity and site selectivity of this compound are governed by its electronic structure. As a β-enamino ester, it possesses multiple reactive sites, and theoretical calculations can predict the most likely centers for electrophilic and nucleophilic attack. orientjchem.org

The molecule exists as a resonance hybrid, with electron density delocalized across the N-C=C-C=O system. This delocalization results in a nucleophilic character at the α-carbon and the nitrogen atom, and an electrophilic character at the carbonyl carbon.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are key to understanding chemical reactivity.

The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. For β-enaminones, the HOMO often has significant contributions from the nitrogen atom and the α-carbon, making these sites nucleophilic.

The LUMO is generally located on the more electron-deficient regions, indicating the probable sites for nucleophilic attack. In this compound, the LUMO is expected to be centered on the carbonyl carbon and the β-carbon, rendering them electrophilic.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within a molecule, with red regions indicating areas of high electron density (nucleophilic) and blue regions representing areas of low electron density (electrophilic). For this compound, the ESP map would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential near the carbonyl carbon and the amine protons.

Theoretical studies on the reactivity of β-enaminones have shown that their ambident nucleophilic nature allows them to react at different sites depending on the nature of the electrophile and the reaction conditions. acs.orgresearchgate.net For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, the enamine nitrogen and the α-carbon of this compound exhibit nucleophilic character at different stages of the reaction mechanism.

Intermolecular Interaction Energies (e.g., DFT Calculations)

The physical properties and crystal packing of this compound are determined by the nature and strength of its intermolecular interactions. Density Functional Theory (DFT) is a powerful computational method used to calculate these interaction energies and to understand the forces that govern molecular association. ugm.ac.id

The primary intermolecular interactions involving this compound are:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. DFT calculations can be used to determine the geometry and energy of these hydrogen bonds. nih.gov Studies on similar systems have shown that intramolecular hydrogen bonds can also play a significant role in determining the conformation of β-enaminones. sujps.com

By performing DFT calculations on dimers or larger clusters of this compound, it is possible to quantify the contribution of each type of interaction to the total intermolecular energy. This information is valuable for understanding the solid-state structure of the compound and for predicting its solubility and other physical properties. The analysis of the calculated electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of these intermolecular bonds. researchgate.net

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Pharmaceutical Compounds

The utility of Methyl 3-aminocrotonate as a precursor is most prominent in the synthesis of various pharmaceutical agents. It is a key component in the production of drugs targeting a spectrum of diseases, underscoring its importance in medicinal chemistry. glindiachemicals.com The compound's adaptability allows for its incorporation into diverse synthetic pathways, leading to the creation of novel compounds with therapeutic potential. nbinno.com

This compound is a fundamental building block in the synthesis of 1,4-dihydropyridines (DHPs), a class of heterocyclic compounds with significant pharmacological applications. nih.gov The most common method for synthesizing DHPs is the Hantzsch reaction, a multicomponent reaction that often utilizes M3A. nih.govresearchgate.net In this reaction, an aldehyde, a β-ketoester, and an amine source (often provided by this compound) condense to form the dihydropyridine (B1217469) ring. nih.gov This reaction is valued for its efficiency in creating the core DHP scaffold, which is present in numerous marketed drugs. azaruniv.ac.ir

A primary application of 1,4-dihydropyridines synthesized from this compound is as calcium channel blockers. sihaulichemicals.comnih.gov These drugs are essential in the management of cardiovascular diseases, particularly hypertension and angina. sihaulichemicals.cominnospk.com They function by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. guidechem.comphysio-pedia.com

Amlodipine, a widely prescribed second-generation calcium channel blocker, is a prime example of a pharmaceutical synthesized using this compound. nbinno.comsihaulichemicals.cominnospk.com In one synthetic route to Amlodipine, this compound is reacted with 2-chlorobenzaldehyde (B119727) and another key intermediate in a Hantzsch-type cyclocondensation reaction to form the dihydropyridine core of the Amlodipine molecule. drugfuture.comgoogle.com

Table 1: Key Reactants in Amlodipine Synthesis via Hantzsch Reaction

| Reactant | Role |

| This compound | Provides a portion of the dihydropyridine ring and a nitrogen atom. |

| 2-Chlorobenzaldehyde | Forms the C4-substituent of the dihydropyridine ring. |

| Ethyl 4-(2-azidoethoxy)acetoacetate | Provides the remaining atoms for the dihydropyridine ring and the side chain. |

This table illustrates a general synthetic approach; specific reagents and protecting groups may vary in different synthetic strategies.

The efficiency of the Hantzsch synthesis for 1,4-dihydropyridines can be influenced by various reaction conditions. Research has focused on optimizing these parameters to improve yields, reduce reaction times, and employ more environmentally friendly methods. nih.govscielo.br For instance, microwave irradiation has been successfully utilized to accelerate the Hantzsch reaction, with some syntheses being completed in as little as 3 to 6 minutes with yields ranging from 35% to over 95%. nih.gov

The choice of catalyst and solvent also plays a crucial role. While classical methods often use organic solvents and reflux conditions, newer approaches have explored the use of ionic liquids, solid supports like alumina (B75360), and even aqueous media to enhance the reaction's efficiency and green credentials. nih.govsharif.edu For example, using a catalytic amount of DMF as an energy transfer agent on an alumina support under microwave irradiation has been shown to produce unsymmetrical 1,4-DHPs in over 85% yield within 6 minutes. nih.gov Furthermore, the use of catalysts such as trichloroisocyanuric acid in aqueous media has been investigated to promote the reaction under environmentally benign conditions. sharif.edu

Table 2: Comparison of Reaction Conditions for DHP Synthesis

| Condition | Catalyst/Medium | Reaction Time | Yield |

| Conventional | Ethanol, reflux | 6-72 hours | Low to moderate |

| Microwave-assisted | Alumina, DMF | 6 minutes | >85% |

| Microwave-assisted | Aqueous hydrotrope | 3-6 minutes | 35-97% |

| Catalytic | Trichloroisocyanuric acid, aqueous media | 40-230 minutes | Good |

This table provides a summary of various reported conditions and their impact on the synthesis of 1,4-dihydropyridines.

The application of this compound extends to the synthesis of antiviral medications. glindiachemicals.com The development of new antiviral drugs is crucial for combating a wide range of viral infections. nih.gov The structural motifs present in this compound can be elaborated and modified to create heterocyclic systems that are often found in antiviral compounds. The synthesis of such agents may involve the use of M3A to construct specific pharmacophores that can interfere with viral replication or entry into host cells. nih.gov

This compound is a valuable intermediate in the synthesis of compounds with potential antitumor and anticancer properties. researchgate.net The 1,4-dihydropyridine (B1200194) scaffold, readily accessible from M3A, is not only associated with calcium channel blocking activity but has also been investigated for its potential as an anticancer agent. azaruniv.ac.irresearchgate.net Researchers have designed and synthesized novel unsymmetrical 1,4-dihydropyridine derivatives using this compound with the aim of developing new anticancer agents. researchgate.net These compounds are often evaluated for their ability to inhibit the proliferation of various cancer cell lines. reactionbiology.comnih.govresearchgate.net The versatility of the Hantzsch reaction allows for the introduction of a wide variety of substituents on the dihydropyridine ring, enabling the fine-tuning of their biological activity. researchgate.net

Anti-inflammatory Drugs

This compound is identified as a key intermediate in the synthesis of various pharmaceutical compounds, including those with anti-inflammatory properties. Its structural characteristics make it a valuable starting material for building the complex molecular architectures required for therapeutically active molecules.

Isoquinolinequinones and Derivatives

This compound is a crucial reactant in the formation of complex heterocyclic quinones, which are of interest for their biological activities.

The specific synthesis of isoquinolinequinones from dihydroxybenzaldehyde utilizing this compound is not detailed in the available research literature. However, related syntheses involving substituted benzaldehydes and this compound are known to produce 1,4-dihydropyridine derivatives through reflux in isopropyl alcohol. researchgate.net

This compound is instrumental in synthesizing novel quinone-amino acid conjugates. Research has demonstrated that enaminones derived from this compound and various L- and D-amino acid methyl esters react with 2-acyl-1,4-naphthoquinones. mdpi.com This reaction produces naphthoquinone amino acid conjugates where the two moieties are linked through a vinyl spacer. mdpi.com The process occurs via a one-pot procedure where the electrophilic acylnaphthoquinones are generated in situ from their hydroquinone (B1673460) precursors using silver (I) oxide. mdpi.com The subsequent reaction with the enaminones yields the final conjugate products in moderate to good yields, typically ranging from 40–71%. mdpi.com

In a related reaction, 2-acetyl- and 2-benzoyl-1,4-naphthoquinone react with (Z)-methyl 3-(hydroxymethyl)aminocrotonate in what is described as a formal [3+3] process to yield the corresponding 1,2-dihydrobenzisoquinolinequinones. mdpi.com

Table 1: Synthesis of Naphthoquinone Amino Acid Conjugates

| Reactant 1 | Reactant 2 (Derived from this compound) | Product | Yield Range |

| 2-Acyl-1,4-naphthoquinone | Enaminones from diverse L- and D-amino acid methyl esters | Naphthoquinone amino acid conjugates | 40–71% |

| 2-Acetyl-1,4-naphthoquinone | (Z)-methyl 3-(hydroxymethyl)aminocrotonate | 1,2-Dihydrobenzisoquinolinequinone | 63% |

| 2-Benzoyl-1,4-naphthoquinone | (Z)-methyl 3-(hydroxymethyl)aminocrotonate | 1,2-Dihydrobenzisoquinolinequinone | 72% |

Agrochemical Applications

The versatile reactivity of this compound makes it an indispensable component in the synthesis of various agrochemicals. glindiachemicals.com Its incorporation into agrochemical formulations is aimed at enhancing efficacy. glindiachemicals.com

This compound serves as a key raw material and intermediate in the synthesis of herbicides. multichemexports.com Its chemical structure is utilized as a building block to create effective herbicides designed to target specific weed species without causing harm to the desired crops.

Insecticides

This compound serves as a precursor in the synthesis of various insecticidal compounds. While extensive public domain research on specific, commercially named insecticides derived directly from this compound is limited, its role as a key intermediate is acknowledged in the broader chemical literature. glindiachemicals.com For instance, certain 1,4-dihydropyridine derivatives synthesized using this compound have been investigated for their biological activities. One study reported that a synthesized derivative exhibited a certain degree of insecticidal activity against Mythimna separata, commonly known as the northern armyworm. researchgate.net This suggests the potential for developing novel insecticides based on the this compound scaffold.

The versatile reactivity of this compound allows for its use in constructing complex heterocyclic structures that are often the core of active insecticidal molecules. glindiachemicals.com

Fungicides

In the realm of fungicides, this compound is also a valuable building block. glindiachemicals.com Its chemical structure lends itself to the synthesis of compounds with potential fungicidal properties. Research has shown that a compound synthesized using this compound demonstrated good fungicidal activity. researchgate.net This highlights the compound's utility in the development of new agents for controlling fungal pathogens in agriculture. The ability to modify the structure of this compound provides a pathway for creating a diverse range of molecules that can be screened for potent fungicidal effects. glindiachemicals.com

Specialty Chemicals and Industrial Intermediates

Beyond agrochemicals, this compound finds application in the production of various specialty chemicals and industrial intermediates. glindiachemicals.com

Fragrances

This compound is employed in the synthesis of fragrance compounds. glindiachemicals.com Its chemical properties allow it to be a precursor to molecules that contribute to the scent profiles of various consumer products. While specific examples of high-impact fragrance molecules synthesized from this compound are not extensively detailed in publicly available literature, its role as an intermediate in this sector is noted. glindiachemicals.com

Flavors

Similar to its application in fragrances, this compound is utilized in the synthesis of flavoring agents. glindiachemicals.com The unique chemical structure of this compound can be modified to produce substances that impart specific tastes, making it a useful tool for the flavor industry.

Polymer Chemistry

The utility of this compound extends into the field of polymer chemistry, where it can be used to modify and enhance the properties of polymeric materials. justdial.com

Monomer and Additive in Polymer Synthesis

This compound can function as both a monomer and an additive in the synthesis of polymers. justdial.com When used as a monomer, it can be incorporated into the main chain of a polymer, influencing its fundamental characteristics. As an additive, it can be introduced into a polymer matrix to alter its physical properties. justdial.com The inclusion of this compound in polymer chains can enhance the performance of the resulting materials in a variety of applications. justdial.com This versatility makes it a valuable compound in the field of materials science. justdial.com

Modification of Material Properties